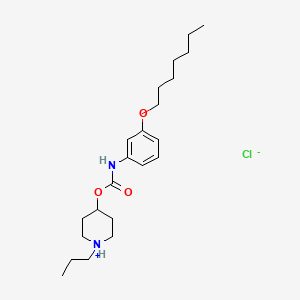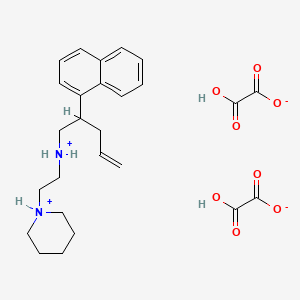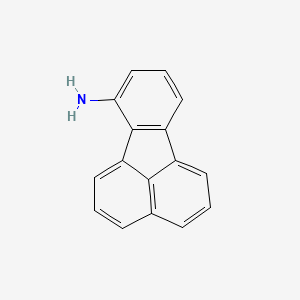
7-Aminofluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminofluoranthene is an organic compound with the molecular formula C16H11N It is a derivative of fluoranthene, which is a polycyclic aromatic hydrocarbon The compound is characterized by the presence of an amino group (-NH2) attached to the seventh position of the fluoranthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminofluoranthene typically involves the nitration of fluoranthene followed by reduction. One common method is the nitration of fluoranthene to produce 7-nitrofluoranthene, which is then reduced to this compound using reducing agents such as tin and hydrochloric acid . Another method involves the bromination of 3-acetamidofluoranthene followed by hydrolysis and deamination to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Aminofluoranthene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: Electrophilic substitution reactions can occur at various positions on the fluoranthene ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as tin and hydrochloric acid are used for the reduction of nitro groups to amino groups.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted fluoranthenes, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Aminofluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Aminofluoranthene involves its interaction with various molecular targets and pathways. The amino group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminofluoranthene
- 2-Aminofluoranthene
- 3-Nitrofluoranthene
- 2-Nitrofluoranthene
Comparison
7-Aminofluoranthene is unique due to the position of the amino group on the fluoranthene ring. This positional difference can significantly influence the chemical reactivity and biological activity of the compound. For example, 3-Aminofluoranthene and 2-Aminofluoranthene have different reactivity patterns and biological effects compared to this compound .
Properties
CAS No. |
13177-27-0 |
|---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
fluoranthen-7-amine |
InChI |
InChI=1S/C16H11N/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H,17H2 |
InChI Key |
AECDQNMVIJWYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


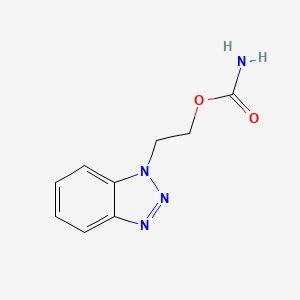
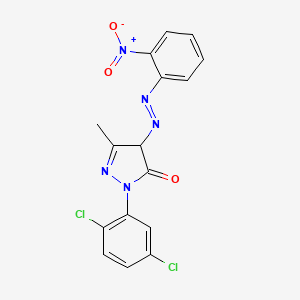
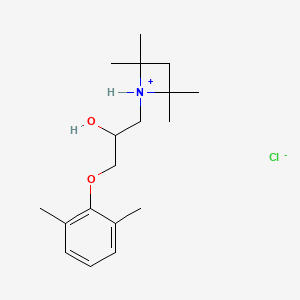
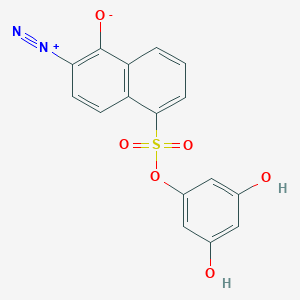
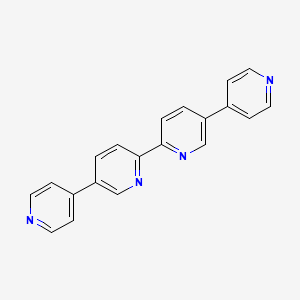
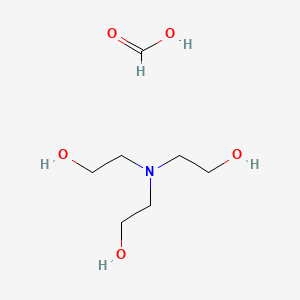
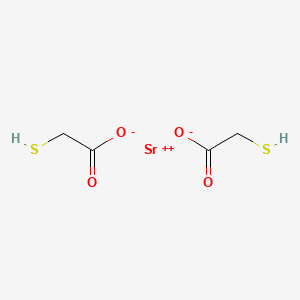

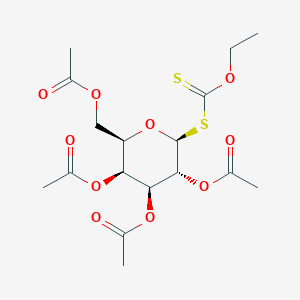
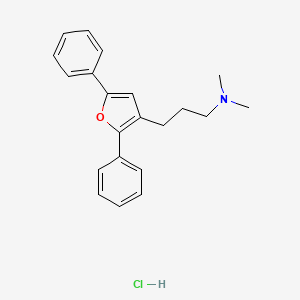
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)

